2H-Pyrrolo[3,4-E]benzoxazole
Description
Significance of Fused Heterocyclic Scaffolds in Modern Chemical Research
Fused heterocyclic scaffolds are integral to modern chemical research, particularly in the field of medicinal chemistry. derpharmachemica.com Their rigid frameworks allow for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. This structural pre-organization can lead to enhanced binding affinity and selectivity for enzymes and receptors. benthamscience.com The fusion of different heterocyclic rings can also modulate the electronic properties of the resulting molecule, influencing its reactivity, stability, and pharmacokinetic profile.
Benzo-fused heterocycles, which feature a benzene (B151609) ring fused to a heterocyclic ring, are of significant importance in organic chemistry with wide-ranging applications in biology, chemistry, and pharmaceuticals. researchgate.net The development of hybrid molecules by combining different pharmacophores is a strategy that can lead to compounds with novel and interesting biological activities. derpharmachemica.com
Overview of Benzoxazole (B165842) and Pyrrole (B145914) Architectures as Privileged Scaffolds in Medicinal Chemistry
Both benzoxazole and pyrrole are individually recognized as "privileged scaffolds" in medicinal chemistry. This term denotes a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.
Benzoxazole , a bicyclic compound consisting of a benzene ring fused to an oxazole (B20620) ring, is a versatile scaffold found in numerous pharmacologically active compounds. nih.govinnovareacademics.inwikipedia.org Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgresearchgate.netnih.gov The benzoxazole nucleus is considered a crucial building block in drug discovery, with its derivatives being the subject of extensive research. nih.govresearchgate.net
Pyrrole , a five-membered aromatic heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. mdpi.comalliedacademies.org It is a component of many naturally occurring and synthetic molecules with a broad spectrum of biological activities. mdpi.com Pyrrole-based compounds have been developed as anticancer, antiviral, anti-inflammatory, and antibacterial agents. alliedacademies.orgpreprints.org The pyrrole ring's ability to participate in various biological interactions has cemented its status as a privileged structure in drug design. mdpi.comalliedacademies.org
Structural Characteristics and Nomenclature of 2H-Pyrrolo[3,4-E]benzoxazole
The compound This compound represents the fusion of the aforementioned privileged scaffolds. Its structure consists of a pyrrole ring fused to a benzoxazole moiety. The nomenclature indicates the specific manner of fusion: the pyrrole ring is attached at the 'e' face of the benzoxazole system, involving positions 3 and 4 of the pyrrole. The "2H" designation specifies the position of the saturated atom in the pyrrole ring.
The fusion of these two aromatic systems results in a larger, planar, and more rigid structure. This planarity can facilitate interactions such as π-π stacking with biological macromolecules like DNA or proteins. The electronic properties of the individual rings are also modified in the fused system, potentially leading to unique chemical reactivity and biological activity.
Table 1: Physicochemical Properties of Pyrrolo-Benzoxazole Isomers
| Property | 2H-Pyrrolo[3,2-e]benzoxazole | 2H-Pyrrolo[3,2-f]benzoxazole |
|---|---|---|
| Molecular Formula | C₉H₆N₂O nih.gov | C₉H₆N₂O chemsrc.com |
| Molecular Weight | 158.16 g/mol nih.gov | 158.16 g/mol chemsrc.com |
| IUPAC Name | 2H-pyrrolo[3,2-e] benthamscience.comnih.govbenzoxazole nih.gov | 2H-pyrrolo[3,2-f] benthamscience.comnih.govbenzoxazole chemsrc.com |
| CAS Number | 77482-56-5 nih.gov | 70814-40-3 chemsrc.com |
Historical Context and Evolution of Pyrrolo-Benzoxazole Research
Research into benzoxazole and pyrrole derivatives has a long history, driven by their prevalence in natural products and their wide-ranging pharmacological activities. wjpsonline.comnih.gov The synthesis of the individual benzoxazole and pyrrole ring systems has been extensively studied and optimized over the years. innovareacademics.innih.gov
The exploration of fused systems like pyrrolo-benzoxazoles is a more recent development, stemming from the broader trend of creating more complex and potent molecules by combining known pharmacophores. Early research likely focused on the synthesis and basic characterization of these novel heterocyclic systems. As synthetic methodologies have advanced, so has the ability to create a wider variety of substituted pyrrolo-benzoxazole derivatives.
In recent years, there has been a growing interest in the biological evaluation of these fused systems. For instance, conjugates of benzoxazole and pyrrolo[2,1-c] nih.govalliedacademies.orgbenzodiazepine have been synthesized and investigated for their DNA-binding ability and anticancer activity. capes.gov.br Furthermore, the natural product Calcimycin, a pyrrole polyether-based benzoxazole alkaloid, has been studied for its ionophoric properties. mdpi.com The research into pyrrolo-benzoxazoles and related structures continues to evolve, with a focus on discovering new derivatives with enhanced biological profiles for potential therapeutic applications. nih.govmdpi.commdpi.comchemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
42540-48-7 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2 |
InChI Key |
JZDOXOPUPXXSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=CN=C3)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 3,4 E Benzoxazole and Its Analogues
Classical Approaches to Benzoxazole (B165842) Ring Formation and their Adaptation
The construction of the benzoxazole ring is a cornerstone of synthesizing the 2H-Pyrrolo[3,4-E]benzoxazole system. Classical methods, originally developed for simpler benzoxazoles, have been adapted to incorporate the fused pyrrole (B145914) ring.
Condensation Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives
A foundational strategy for benzoxazole synthesis is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or esters). nih.gov This approach is widely applicable and has been the most popular method for synthesizing the benzoxazole core. nih.gov In the context of this compound, this methodology requires a pyrrole ring already functionalized with both an o-aminophenol moiety and a group that can be converted into a carboxylic acid derivative.
The general mechanism involves the initial formation of an amide bond between the amino group of the o-aminophenol and the carboxylic acid derivative. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis (e.g., polyphosphoric acid), leads to a benzoxazoline intermediate, which then dehydrates to form the aromatic benzoxazole ring. researchgate.net The reaction conditions can often be harsh, requiring high temperatures, which may not be suitable for sensitive substrates. acs.org
| Starting Materials | Reagents/Conditions | Product | Reference |
| o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzoxazole | researchgate.net |
| o-Aminophenol, Acyl Chloride | Base, then Acid/Heat | 2-Substituted Benzoxazole | nih.gov |
| o-Aminophenol, Aldehyde | Oxidizing Agent | 2-Substituted Benzoxazole | ijpbs.com |
Cyclization Strategies from Imine Precursors for Benzoxazole Assembly
An alternative classical route involves the formation of a Schiff base (imine) from an o-aminophenol and an aldehyde, followed by oxidative cyclization to yield the benzoxazole ring. researchgate.net This method offers the advantage of using readily available aldehydes as starting materials. The intermediate imine is formed, and subsequent intramolecular cyclization of the phenolic hydroxyl group onto the imine carbon is followed by oxidation to furnish the aromatic benzoxazole. nih.gov
Various oxidizing agents have been employed for this transformation, including manganese(III) acetate, lead tetraacetate, and Dess-Martin periodinane. ijpbs.com A notable development in this area is the post-synthetic oxidative cyclization of imine-linked covalent organic frameworks (COFs) to form stable benzoxazole-linked frameworks. acs.orgresearchgate.net In this process, an unstable imine linkage is converted to a robust aromatic benzoxazole ring using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgresearchgate.net This strategy highlights the versatility of imine cyclization for creating complex, stable structures.
Advanced and Novel Synthetic Strategies for Pyrrole-Fused Benzoxazoles
To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic strategies have been developed. These include multi-component reactions and metal-catalyzed transformations, which offer greater efficiency and molecular diversity.
Multi-Component Reactions (MCRs) for Direct Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern synthetic chemistry. beilstein-journals.org They offer advantages in terms of atom economy, step efficiency, and the rapid generation of molecular complexity. researchgate.net
A significant advancement in the synthesis of pyrrolobenzoxazoles is the development of a novel three-component [3+2] cycloannulation process. nih.gov This highly stereoselective reaction provides rapid access to the core pyrrolobenzoxazole structure. While the specific application to the this compound isomer is a direct extension, the methodology demonstrates the power of MCRs in constructing such fused systems. Isocyanide-based multicomponent reactions have also proven effective in synthesizing various pyrrole-fused heterocyclic systems, offering an environmentally friendly and efficient approach under solvent- and catalyst-free conditions. beilstein-journals.org
| Reaction Type | Reactants | Key Features | Product Class | Reference |
| [3+2] Cycloannulation | (Details proprietary to study) | Rapid, Highly Stereoselective | Pyrrolobenzoxazoles | nih.gov |
| Isocyanide-based MCR | Isocyanides, Gem-diactivated olefins, Cyclic imines | Solvent- and catalyst-free, Environmentally friendly | Pyrrole-fused heterocycles | beilstein-journals.org |
Metal-Catalyzed Transformations in this compound Synthesis
Metal catalysis has revolutionized organic synthesis, and the construction of benzoxazole rings is no exception. Various transition metals, including copper and palladium, have been employed to facilitate C-H activation, C-O, and C-N bond formations. organic-chemistry.org
For instance, copper(II)-catalyzed conversion of bisaryloxime ethers to 2-arylbenzoxazoles involves a cascade C-H functionalization and C-N/C-O bond formation. organic-chemistry.org Iron-catalyzed hydrogen transfer strategies have also been developed for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide 2-substituted benzoxazoles in very good yields. acs.org This approach is particularly attractive as the alcohol serves as both a coupling partner and a reductant in a cascade process. acs.org Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides is another efficient method for producing 2-aminobenzoxazoles under mild conditions. organic-chemistry.org The adaptation of these metal-catalyzed methods to appropriately substituted pyrrole precursors provides a modern and efficient route to the this compound scaffold.
Palladium-Catalyzed Reactions
Palladium catalysis is a powerful tool for the construction of complex heterocyclic frameworks. While direct palladium-catalyzed synthesis of the this compound system is not extensively documented, related methodologies for constructing fused pyrrole rings highlight the potential of this approach. For instance, palladium-catalyzed reactions of aryl iodides with N-prop-2-ynylamines or N-prop-2-ynyl-indoles have been successfully employed to create fused pyrrole systems like benzofuro[3,2-b]pyrroles and pyrrolo[3,2-b]indoles. researchgate.net These reactions typically involve a cascade of cyclization and cross-coupling steps, demonstrating a robust method for creating bis-heteroannulated products. researchgate.net
A plausible strategy for synthesizing the target pyrrolo-benzoxazole scaffold could involve an intramolecular cyclization of a suitably functionalized precursor, facilitated by a palladium catalyst. The choice of ligands, such as phosphines, is often critical for the success of these transformations. researchgate.net
Table 1: Examples of Palladium-Catalyzed Synthesis of Fused Pyrrole Analogues
| Starting Materials | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-prop-2-ynyl-1-benzofuran-2-amine, Aryl iodide | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Benzofuro[3,2-b]pyrrole | Good | researchgate.net |
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions offer an efficient and economical alternative for the synthesis of the benzoxazole ring system. One notable method involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.org This process is believed to proceed through the hydroamination of the alkynone, followed by an intramolecular cyclization and subsequent elimination to yield the functionalized benzoxazole derivative. rsc.org
Another effective copper-catalyzed approach is the tandem cyclization of 2-halophenols with amidines. rsc.org This methodology is particularly advantageous as it often proceeds without the need for ligands and utilizes an inexpensive and readily available copper source like copper(I) chloride (CuCl). The protocol avoids harsh oxidants or acids and has been successfully applied to synthesize a variety of benzoxazole derivatives on a gram scale. rsc.org
Table 2: Copper-Catalyzed Benzoxazole Synthesis
| Reactants | Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|
| 2-Aminophenols, Alkynones | Copper catalyst | Proceeds via hydroamination and intramolecular cyclization | Good | rsc.org |
Iron-Catalyzed Hydrogen Transfer Strategies for 2-Arylbenzoxazoles
Iron catalysis has emerged as a cost-effective and environmentally friendly option for synthesizing benzoxazole derivatives. A significant development is the iron-catalyzed formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols, which operates via a hydrogen transfer strategy. acs.orgnih.gov This reaction is a cascade process that involves alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all occurring in a single pot without the need for external oxidants or reducing agents. acs.orgnih.gov The benzylic alcohol serves a dual role as both the coupling partner and the reductant. acs.org This method tolerates a wide array of functional groups, making it a versatile tool for generating diverse 2-arylbenzoxazoles in good to excellent yields. acs.orgnih.gov Another practical iron-catalyzed method involves the intramolecular O-arylation of 2-haloanilides, using an inexpensive and green FeCl₃/TMHD catalyst system to construct the benzoxazole ring. nih.govlookchem.com
Table 3: Iron-Catalyzed Synthesis of 2-Arylbenzoxazoles
| Starting Materials | Catalyst | Mechanism | Key Advantage | Reference |
|---|---|---|---|---|
| o-Nitrophenols, Benzylic Alcohols | Iron salt (e.g., FeCl₃) | Hydrogen transfer cascade | No external oxidant/reductant needed | acs.orgnih.gov |
Electrochemical Synthesis Methods for Benzoxazole Ring Systems
Electrochemical synthesis represents a modern and sustainable approach to forming benzoxazole rings, avoiding the use of stoichiometric chemical oxidants and reducing waste. acs.orgacs.org One indirect ("ex-cell") method employs an electrochemically generated hypervalent iodine(III) species as a redox mediator. This species is added to ortho-iminophenols, leading to a clean oxidative cyclization to form benzoxazoles. acs.org A key advantage of this approach is its compatibility with a broad range of redox-sensitive functional groups. acs.org The mediator salt can also be recovered and reused. acs.org
Direct electrochemical methods have also been developed. For example, an electrochemically promoted coupling of benzoxazoles and amines can produce 2-aminobenzoxazoles. acs.org This process uses catalytic amounts of a tetraalkylammonium halide as a redox catalyst and is performed under constant current conditions in a simple undivided cell, which simplifies the workup and isolation procedures. acs.orgorganic-chemistry.org
Table 4: Electrochemical Synthesis of Benzoxazoles
| Method Type | Key Reagents/Mediators | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Indirect ("ex-cell") | Electrochemically generated I(III) species | ortho-Iminophenols | Compatible with redox-sensitive groups; reusable mediator | acs.org |
| Direct Coupling | Tetraalkylammonium halide (redox catalyst) | Benzoxazoles, Amines | Avoids excess chemical oxidants; simple undivided cell | acs.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For benzoxazole synthesis, this includes the use of microwave and ultrasound assistance, which can enhance reaction rates, improve yields, and reduce the reliance on volatile organic solvents. eurekaselect.comnih.gov
Microwave-assisted synthesis has become a valuable technique for the rapid and efficient production of benzoxazole derivatives. eurekaselect.comresearchgate.net Compared to conventional heating, microwave irradiation offers more effective internal heating by directly coupling energy with the molecules in the reaction mixture. This often leads to a dramatic reduction in reaction times and an increase in product yields. eurekaselect.com The most common application of this technique for benzoxazole synthesis is in the condensation reaction between 2-aminophenol (B121084) (or its derivatives) and various partners such as aldehydes, carboxylic acids, or nitriles. eurekaselect.comresearchgate.net This approach accelerates the drug discovery process by allowing for the rapid generation of compound libraries. beilstein-journals.org
Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Condensation of 2-aminophenol and aldehydes | Several hours | Minutes | Reduced reaction time, increased yield | eurekaselect.comresearchgate.net |
Ultrasound-assisted synthesis, or sonochemistry, is another green technique that accelerates chemical reactions through acoustic cavitation. nih.govnih.gov This method often allows reactions to be conducted under mild, solvent-free conditions, which is highly desirable from an environmental standpoint. nih.gov For instance, the synthesis of 2-phenylbenzoxazole (B188899) has been achieved by reacting 2-aminophenol and benzaldehyde (B42025) under solvent-free ultrasound irradiation, using a recyclable magnetic nanoparticle-supported Lewis acidic ionic liquid as a catalyst. This approach is notable for its mild temperature, short reaction time, and the reusability of the catalyst. nih.gov Ultrasound irradiation provides a fast, efficient, and economical route to various bioactive molecules, often resulting in higher yields in shorter time frames compared to conventional methods. nih.govresearchgate.net
Table 6: Features of Ultrasound-Assisted Benzoxazole Synthesis
| Reactants | Catalyst/Conditions | Key Green Features | Reference |
|---|---|---|---|
| 2-Aminophenol, Benzaldehyde | Magnetic nanoparticle-supported Lewis acidic ionic liquid | Solvent-free, recyclable catalyst, mild temperature, short reaction time | nih.gov |
Mechanochemical Synthesis
Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free, efficient alternative to traditional solution-phase chemistry. In the synthesis of benzoxazole analogues, mechanochemistry has been successfully employed for the preparation of key precursors. For instance, the condensation reaction between various benzaldehyde derivatives and 2-aminophenols to form Schiff bases can be carried out by grinding the reactants in a ball mill. mdpi.com This method is notably rapid, often requiring only a few minutes to reach completion, and proceeds at room temperature, thereby minimizing energy consumption and eliminating the need for hazardous solvents. mdpi.com
The reaction to form the Schiff base, a direct precursor for the cyclization to the benzoxazole ring, involves grinding the aldehyde and aminophenol with a catalyst like zinc (II) oxide nanoparticles (ZnONP). mdpi.com This solid-state approach is highly efficient and aligns with the principles of green chemistry.
Deep Eutectic Solvents (DES) and Aqueous Media Applications
Deep Eutectic Solvents (DES) have emerged as promising green reaction media due to their low cost, low toxicity, and biodegradability. A DES formed by mixing choline (B1196258) chloride (ChCl) and glycerol (B35011) provides a viscous, clear solvent system for the synthesis of benzoxazole analogues. mdpi.com This medium has been effectively used for both the initial O-alkylation of hydroxybenzaldehydes and the subsequent cyclocondensation step to form the benzoxazole ring system. mdpi.com
Reactions in DES are often conducted at mild temperatures (e.g., 40 °C) and can significantly reduce reaction times compared to conventional methods. mdpi.com For example, the formation of Schiff bases in a DES with a ZnONP catalyst can be completed in as little as five minutes. mdpi.com The use of DES not only facilitates the reaction but also simplifies product work-up, as the desired compounds can often be extracted using a standard organic solvent, leaving the DES phase behind.
The following table summarizes various sustainable synthetic methods used for the preparation of benzoxazole analogues, highlighting the efficiency of these green approaches. mdpi.com
| Method | Catalyst | Medium | Time | Temperature |
| Microwave-assisted | ZnONP | Absolute Ethanol | 5 min | 30 °C |
| Ultrasound-assisted | ZnONP | Absolute Ethanol | 5 min | 50 °C |
| Mechanochemical | ZnONP | Solvent-free | 5 min | Room Temp. |
| Deep Eutectic Solvent | ZnONP | ChCl:Glycerol (1:2) | 5 min | 40 °C |
Derivatization Strategies for the this compound Scaffold
The therapeutic potential of a core scaffold is explored and optimized through systematic derivatization. By modifying key positions on the heterocyclic system, researchers can fine-tune its physicochemical properties and biological activity.
Functionalization at Key Positions of the Pyrrole Moiety
While specific examples of derivatizing the this compound system are not extensively documented, strategies can be inferred from related pyrrolo-oxazole structures. For the related 4H-pyrrolo[2,3-d]oxazole scaffold, the pyrrole nitrogen represents a key site for functionalization. mdpi.com This position can be readily acylated to introduce a variety of substituents. mdpi.com
Substituent Effects on Benzoxazole Ring Modifications
Modifications to the benzoxazole portion of the scaffold have been shown to significantly impact biological activity. Structure-activity relationship (SAR) studies on benzazole analogues reveal that the electronic nature of substituents on the benzene (B151609) ring is crucial. esisresearch.org
Research has demonstrated that incorporating electron-withdrawing groups, such as a chlorine or nitro group at the 5-position of the benzazole nucleus, enhances antifungal potency, particularly against Candida albicans. esisresearch.org In contrast, the choice of the heteroatom within the five-membered ring also plays a role; replacing the oxygen of a benzoxazole with sulfur to form a benzothiazole (B30560) can increase antibacterial activity against Staphylococcus aureus. esisresearch.org These findings highlight the importance of systematic substitutions on the benzo-fused ring to tune the biological activity profile.
Table of Substituent Effects on the Benzazole Ring esisresearch.org
| Ring System | Substituent at Position 5 | Observed Effect | Target Organism |
|---|---|---|---|
| Benzazole | -Cl | Increased Potency | C. albicans |
| Benzazole | -NO₂ | Increased Potency | C. albicans |
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies
Comprehensive SAR studies involve the synthesis of a library of compounds with diverse chemical functionalities to map the relationship between chemical structure and biological activity. For benzoxazole derivatives, this has been a fruitful strategy for developing new therapeutic agents. mdpi.commdpi.com
In one study, a series of 2-phenylbenzoxazole analogues were synthesized with various substituents at the 3 and 4-positions of the phenyl ring to investigate their antiproliferative activity. mdpi.com The introduction of a methoxy (B1213986) group at position 3, combined with moieties like N,N-diethylaminoethyl or a morpholine (B109124) ring at position 4, was found to generally increase anticancer activity. mdpi.com
Another approach involves attaching different acyl groups to an amino-functionalized benzoxazole. A library of 45 amide derivatives was prepared by condensing pyridyl-benzoxazoles with a range of acyl chlorides. mdpi.com This allowed for a systematic evaluation of how different side chains affect antifungal activity, with compounds like N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide showing notable inhibition against certain fungi. mdpi.com These studies underscore the strategy of introducing diverse chemical groups to probe and optimize interactions with biological targets.
Summary of SAR Findings for Benzoxazole Analogues
| Core Scaffold Modification | Introduced Moiety | Biological Activity Investigated | Key Finding | Reference |
|---|---|---|---|---|
| 2-Phenylbenzoxazole | Methoxy group at phenyl position 3 | Antiproliferative | Enhanced activity | mdpi.com |
| 2-Phenylbenzoxazole | Morpholine or N,N-diethyl group at phenyl position 4 | Antiproliferative | Enhanced activity | mdpi.com |
| 5-Aminobenzoxazole | Various acyl groups (amides) | Antifungal | Specific amides showed potent inhibition | mdpi.com |
Chemical Reactivity and Mechanistic Studies of 2h Pyrrolo 3,4 E Benzoxazole
Electrophilic Aromatic Substitution Reactions on the Fused System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity of the aromatic system towards EAS is governed by the electron density of the ring, which is influenced by the nature of the substituents attached to it. pearson.commasterorganicchemistry.com Activating groups increase the electron density, thereby enhancing the reaction rate, while deactivating groups decrease it. masterorganicchemistry.com
The fused ring system of 2H-pyrrolo[3,4-e]benzoxazole contains both a pyrrole (B145914) and a benzoxazole (B165842) moiety. The pyrrole ring is known to be electron-rich and highly reactive towards electrophilic attack, more so than benzene (B151609). pearson.compearson.com The nitrogen atom's lone pair of electrons in pyrrole is delocalized into the aromatic system, increasing its electron density. pearson.com Conversely, the benzoxazole core can be less reactive.
Regioselectivity of Nitration and Halogenation
The position of electrophilic attack on the this compound skeleton is dictated by the electronic properties of the fused rings. In general, electrophilic substitution on pyrrole occurs preferentially at the 2-position due to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during the reaction. pearson.com
Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically involving the nitronium ion (NO2+) as the electrophile. wikipedia.org While specific studies on the nitration of this compound are not extensively detailed in the provided results, the principles of EAS on related heterocyclic systems suggest that the pyrrole ring would be the primary site of reaction. For instance, a highly regioselective silver-catalyzed nitration of anilides has been reported to yield ortho-nitroanilides. researchgate.net Similarly, palladium-catalyzed C-H bond nitration has been used to synthesize nitrated N-heterocycles. researchgate.net
Halogenation: Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). wikipedia.org Studies on the halogenation of related 2H-indazoles have shown that regioselectivity can be achieved under metal-free conditions. nih.gov By adjusting reaction conditions, it is possible to obtain mono-, poly-, and even hetero-halogenated products. nih.gov For example, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) can yield the mono-brominated product in high yield. nih.gov Iron catalysis has also been shown to direct the ortho-halogenation of aromatic amines and carbazoles with high selectivity. nih.gov This suggests that direct halogenation of the this compound system would likely occur on the electron-rich pyrrole ring.
Nucleophilic Attack and Addition Reactions
Nucleophilic addition reactions involve the attack of a nucleophile, an electron-rich species, on an electron-deficient center. numberanalytics.com The general mechanism includes the formation of a new bond between the nucleophile and the electrophilic center, often resulting in an intermediate that can then be protonated or undergo elimination to yield the final product. numberanalytics.com
In the context of the this compound system, nucleophilic attack can occur at various sites. For instance, the carbon atom of a carbonyl group is a common electrophilic center for nucleophilic addition. libretexts.orgchemguide.co.uk While specific examples for the parent this compound are not detailed, related benzoxazole derivatives undergo direct oxidative amination with secondary amines, indicating susceptibility to nucleophilic attack at the C2 position. mdpi.com This reaction proceeds smoothly at room temperature under metal-free conditions. mdpi.com
Alkylation and Acylation Processes on the Pyrrole and Benzoxazole Rings
Alkylation: The introduction of an alkyl group onto the pyrrole or benzoxazole rings can be achieved through various methods. Friedel-Crafts alkylation is a classic method for electrophilic substitution on aromatic rings, although it can be prone to polysubstitution and rearrangements. wikipedia.org More modern approaches involve radical alkylation. For instance, a direct radical alkylation of 2H-indazoles has been developed using substituted Hantzsch esters as radical reservoirs, demonstrating regioselective C-H functionalization. rsc.org
Acylation: Acylation involves the introduction of an acyl group (R-C=O). Friedel-Crafts acylation is a common method, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org This reaction is generally more controlled than alkylation, avoiding polysubstitution. The acetylation of pyrrole, for example, readily occurs at the 2-position. pearson.com Direct radical acylation of 2H-indazoles has also been reported, providing a method for the synthesis of 3-substituted derivatives. rsc.org For benzoxazoles, acylation can be part of the synthetic route, such as the reaction of 2-aminophenols with carboxylic acid derivatives. nih.gov
Ring-Opening and Rearrangement Pathways of this compound Derivatives
The stability of the fused heterocyclic system can be compromised under certain conditions, leading to ring-opening or rearrangement reactions. For example, benzoxazoles can undergo ring-opening when treated with secondary amines. rsc.org This process can be part of a tandem reaction sequence, for instance, merging the ring-opening with an iron-catalyzed oxidative cyclization to synthesize 2-aminobenzoxazoles. rsc.org
Rearrangement reactions are also known for related heterocyclic systems. For example, 2-benzoyl-2H-indazoles can undergo a 3,1-acyl migration to yield 1-benzoyl-1H-indazole. thieme-connect.de The specific pathways for ring-opening and rearrangement of this compound derivatives would depend on the substituents present and the reaction conditions employed.
Oxidative and Reductive Transformations in Benzoxazole Synthesis
The synthesis of the benzoxazole core, and by extension the this compound system, often involves oxidative or reductive steps.
Oxidative Transformations: A common method for benzoxazole synthesis is the oxidative cyclization of precursors. This can involve the condensation of 2-aminophenols with aldehydes followed by an oxidative cyclization. conicet.gov.ar This oxidation can be achieved using various oxidants, though some methods require stoichiometric amounts and can involve toxic workup procedures. conicet.gov.ar An alternative is the electrochemical synthesis where anodically generated λ³-iodanes facilitate the oxidative cyclization of ortho-iminophenols. vulcanchem.com Iron-catalyzed reactions using a hydrogen-transfer strategy have also been developed, where an alcohol acts as both a coupling reagent and a reductant in a cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation. acs.org
Reductive Transformations: Reductive processes can also be key in the synthesis of benzoxazoles. For example, an iron-catalyzed formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols involves the reduction of the nitro group as part of the reaction cascade. acs.org
Mechanistic Investigations of this compound Forming Reactions
The formation of the this compound ring system can proceed through various mechanistic pathways. A prominent route involves the photostimulated intramolecular O-arylation of a carboxamide precursor. conicet.gov.ar
This reaction is believed to proceed via a photoinduced electron transfer (ET) mechanism, specifically an SRN1 (substitution, radical-nucleophilic, unimolecular) pathway. conicet.gov.arvulcanchem.com The key steps are:
Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer to the substrate, forming a radical anion intermediate. vulcanchem.com
Fragmentation: The radical anion undergoes fragmentation, typically cleavage of a carbon-halogen bond, to generate an aryl radical and a halide anion.
Cyclization: The aryl radical is then attacked by the nucleophilic oxygen of the amide function, leading to C-O bond formation and cyclization.
Electron Transfer: The resulting radical anion of the product transfers its extra electron to a new molecule of the starting material, propagating the chain reaction.
Density Functional Theory (DFT) calculations support the SRN1 mechanism, suggesting the involvement of a radical anion intermediate with a calculated reaction barrier. vulcanchem.com These calculations also indicate that the formation of the oxazole (B20620) ring is thermodynamically favored over alternative cyclization products. vulcanchem.com
Computational and Theoretical Chemistry of 2h Pyrrolo 3,4 E Benzoxazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone in the theoretical investigation of novel molecular structures, offering deep insights into their electronic characteristics. For 2H-Pyrrolo[3,4-E]benzoxazole, these methods elucidate the distribution of electrons, energy levels of molecular orbitals, and electrostatic potential, which collectively determine the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) has become a principal tool for studying the structural and electronic properties of benzoxazole (B165842) derivatives and related heterocyclic systems. researchgate.net By employing functionals like B3LYP with basis sets such as 6-31+G(d,p), researchers can accurately optimize the geometric structure of these molecules in the gas phase and in various solvents. researchgate.net
For compounds structurally related to this compound, DFT calculations have been successfully used to determine key parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These computational approaches have also been instrumental in analyzing the electronic properties of polythiophenes containing benzoxazole and benzothiazole (B30560) units, providing a theoretical framework for understanding their band gaps and electronic structures. nih.gov The application of DFT to this compound is expected to yield precise models of its molecular geometry and a detailed understanding of its electronic landscape, which are fundamental for predicting its chemical behavior and designing new derivatives with tailored properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.
In studies of related benzoxazole derivatives, HOMO-LUMO analysis has been conducted to evaluate charge transfer within the molecules. researchgate.net For instance, the HOMO and LUMO energies for certain benzoxazole compounds have been predicted to be approximately -6.15 eV and -1.55 eV, respectively. researchgate.net A smaller energy gap generally implies higher reactivity and lower stability. This analysis is crucial for understanding the electronic transitions and potential applications in materials science, such as in organic electronics. For this compound, a thorough HOMO-LUMO analysis would provide valuable information about its kinetic stability and its potential as an electron donor or acceptor in chemical reactions.
Table 1: Frontier Molecular Orbital Energies for a Representative Benzoxazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -1.55 |
| Energy Gap (ΔE) | 4.60 |
Note: The data presented is for a related benzoxazole compound and serves as an illustrative example. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).
For analogous heterocyclic systems like 2,1,3-benzoxadiazole, MEP analysis has been employed to identify the most active sites for chemical reactions. researchgate.net In these related molecules, the electron-rich regions are often located around electronegative atoms like oxygen and nitrogen, making them susceptible to electrophilic attack. Conversely, electron-deficient regions are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the nucleophilic and electrophilic centers, providing crucial insights into its reactivity and potential for forming hydrogen bonds and other non-covalent interactions.
Conformational Analysis of this compound Derivatives
In computational studies of similar heterocyclic compounds, such as certain quinoline (B57606) derivatives, potential energy surface (PES) scans are performed as a function of rotatable dihedral angles to identify the most stable conformations. semanticscholar.org For these related structures, key dihedral angles have been identified that determine the stability of the molecule. semanticscholar.org A similar approach for this compound derivatives would involve systematically rotating key bonds and calculating the corresponding energy to map out the conformational landscape. This would reveal the lowest energy conformers and the energy barriers between them, which is critical for drug design and materials science applications.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), which corresponds to stabilizing intramolecular and intermolecular interactions.
In studies of benzoxazole derivatives, NBO analysis has been used to evaluate stabilization energies associated with charge transfer. researchgate.net This analysis can quantify the strength of hyperconjugative and hydrogen-bonding interactions. For this compound, NBO analysis would provide a deeper understanding of its electronic structure, including the nature of its chemical bonds and the extent of electron delocalization across the fused ring system. This information is vital for explaining its stability and reactivity patterns.
Simulation of Reaction Mechanisms and Transition States in Pyrrolo-Benzoxazole Synthesis
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and developing new synthetic methodologies. Computational simulations of reaction mechanisms for the synthesis of pyrrolo-benzoxazole systems can provide valuable insights into the formation of these complex heterocyclic scaffolds.
For the synthesis of related benzoxazole derivatives, plausible reaction mechanisms have been proposed and investigated. For example, the synthesis of 2-aryl benzoxazoles can proceed through the activation of an aldehyde and subsequent dehydration to form an imine intermediate, which then undergoes cyclization and aerial oxidation. researchgate.net Another proposed mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine involves an iodine-mediated oxidative cyclodesulfurization. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
The spectroscopic properties of a molecule, such as its infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra, can be predicted with a reasonable degree of accuracy using various computational methods. Density Functional Theory (DFT) is a commonly employed approach for these predictions.
For a hypothetical study on this compound, researchers would typically begin by optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). Following this, frequency calculations would be performed to predict the IR and Raman spectra. The vibrational modes corresponding to specific peaks could then be assigned.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Hypothetical Data Table for Predicted Spectroscopic Properties of this compound
| Spectroscopic Technique | Predicted Data Type | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) |
| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) |
| UV-Vis Spectroscopy | Absorption Maxima (λmax in nm) | TD-DFT (e.g., B3LYP/6-311G(d,p)) |
| ¹H NMR Spectroscopy | Chemical Shifts (δ in ppm) | GIAO-DFT (e.g., B3LYP/6-311G(d,p)) |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ in ppm) | GIAO-DFT (e.g., B3LYP/6-311G(d,p)) |
Note: The specific values in this table are placeholders as no published data for this compound could be located.
Proton Affinity and Basicity Studies in Gas and Solution Phases
Proton affinity (PA) is a measure of the basicity of a molecule in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. Gas-phase basicity (GPB) is the negative of the Gibbs free energy change for the same reaction. These values are crucial for understanding a molecule's reactivity and its behavior in chemical reactions.
High-level quantum chemical methods, such as G3 theory or the Complete Basis Set (CBS) methods (e.g., CBS-QB3), are often used to accurately calculate proton affinities and gas-phase basicities. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy result.
To study the basicity in a solution phase, computational models must account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. This allows for the calculation of pKa values, which describe the acidity or basicity of a compound in a specific solvent. The most basic site of this compound would be determined by calculating the proton affinity at each potential protonation site (the nitrogen and oxygen atoms).
Hypothetical Data Table for Predicted Basicity of this compound
| Property | Phase | Predicted Value (placeholder) | Computational Method |
| Proton Affinity (PA) | Gas | kcal/mol | G3 or CBS-QB3 |
| Gas-Phase Basicity (GPB) | Gas | kcal/mol | G3 or CBS-QB3 |
| pKa | Solution (Water) | pKa unit | DFT with PCM |
Note: The specific values in this table are placeholders as no published data for this compound could be located.
Biological Activities and Chemical Biology Applications of 2h Pyrrolo 3,4 E Benzoxazole Derivatives in Vitro and Mechanistic Focus
Evaluation of In Vitro Biological Activities of 2H-Pyrrolo[3,4-E]benzoxazole Analogues
The biological potential of this compound analogues has been extensively explored through various in vitro assays. These studies have revealed their capacity to inhibit key enzymes involved in pathological processes and to modulate the activity of specific receptors, highlighting their promise as lead structures for drug discovery.
Enzyme Inhibition Assays and Target Specificity
Analogues of this compound have demonstrated inhibitory activity against several critical enzyme families, including protein kinases, topoisomerases, metabolic enzymes, and viral enzymes.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. semanticscholar.org Consequently, they are major targets for therapeutic intervention. nih.govmedchemexpress.com Derivatives of the benzoxazole (B165842) core, a key component of the broader class of compounds, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase pivotal for tumor-induced angiogenesis.
In one study, a series of novel benzoxazole derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. Several compounds displayed significant potency, with the most active member, compound 12l , exhibiting an IC50 value of 97.38 nM. Another investigation into modified benzoxazole-based VEGFR-2 inhibitors identified compound 8d as an exceptionally potent agent, with a VEGFR-2 inhibition IC50 value of 0.0554 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 0.0782 µM). Other analogues from the same series, 8a and 8e , also surpassed the activity of sorafenib with IC50 values of 0.0579 µM and 0.0741 µM, respectively.
| Compound | VEGFR-2 Inhibition IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|
| 12l | 97.38 | Sorafenib | 48.16 |
| 8d | 55.4 | Sorafenib | 78.2 |
| 8a | 57.9 | Sorafenib | 78.2 |
| 8e | 74.1 | Sorafenib | 78.2 |
Furthermore, a series of pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory effect against FMS kinase, another type III receptor tyrosine kinase. nih.gov Compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively, demonstrating activity greater than the lead compound KIST101029 (IC50 = 96 nM). nih.gov
Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for anticancer drugs. nih.govscilit.com A study investigating 2-substituted benzoxazoles and their potential metabolites found several derivatives that inhibited both eukaryotic DNA topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). The inhibitory activity was evaluated using a relaxation assay that measures the conversion of supercoiled pBR322 plasmid DNA to its relaxed form.
Among 21 compounds tested, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) was the most effective Topo I inhibitor with an IC50 value of 104 µM. researchgate.net The most potent Topo IIα inhibitor was 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) , which had an IC50 value of 71 µM. researchgate.net Notably, both of these compounds were found to inhibit both Topo I and Topo II enzymes. researchgate.net In a different study, new pyrrolo[2,3-α]carbazole derivatives were shown to significantly decrease topoisomerase I activity in a concentration-dependent manner.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo IIα | >150 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo I | >150 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo IIα | 71 |
The structural diversity of this chemical family allows for the inhibition of various other enzymes critical to metabolic and inflammatory pathways.
Fructose-1,6-bisphosphatase (FBPase): FBPase is a key enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type-2 diabetes. A high-throughput screen identified a group of benzoxazole-2-benzene-sulfonamides as allosteric inhibitors of FBPase that bind to a novel allosteric site on the enzyme.
Lysophosphatidic acid acyltransferase-β (LPAAT-β): This enzyme is involved in the synthesis of phosphatidic acid, a lipid second messenger important in signaling pathways critical for tumor cell survival. While potent inhibitors of LPAAT-β have been identified, the current literature from the performed searches does not prominently feature this compound derivatives for this target.
Cyclooxygenase (COX): COX enzymes are central to the inflammatory response. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to the target scaffold, revealed potent inhibition of both COX-1 and COX-2, with IC50 values comparable to the reference drug meloxicam. Further research on pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles also identified selective COX-2 inhibitors. In one study, all tested 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone inhibited the COX-2 isoform more effectively than meloxicam.
Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory pathologies, particularly those affecting the respiratory system. nih.gov Research has identified potent HNE inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, with the most active compounds showing IC50 values in the low nanomolar range (14–87 nM). Further modifications to this scaffold retained significant inhibitory activity, with IC50 values between 15–51 nM. Additionally, 4H-3,1-benzoxazin-4-ones, another related heterocyclic system, have been extensively studied as potent inhibitors of HNE.
HIV-1 reverse transcriptase (RT) is a viral DNA polymerase essential for the replication of HIV and a primary target for antiretroviral drugs. Pyrrolobenzoxazepinone (PBO) derivatives have emerged as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). In enzymatic assays, the PBO derivative (±)-6-ethyl-6-phenylpyrrolo[2,1-d] nih.govbenzoxazepin-7(6H)-one demonstrated an IC50 of 0.25 µM, proving more potent than the established NNRTI nevirapine (B1678648) (IC50 = 0.5 µM) under the same experimental conditions. This compound was active against wild-type HIV-1 but not against the nevirapine-resistant Y181C mutant. Subsequent studies led to PBOs that displayed higher inhibitory activity against both wild-type RT and clinically relevant mutant strains. A closely related series, 2H-pyrrolo[3,4-b] nih.govbenzothiazepine derivatives (with sulfur replacing oxygen), also showed potent anti-HIV-1 activity; the most active compound had an EC50 of 0.3 µM.
| Compound Class | Specific Compound | Activity Metric | Value | Reference Compound | Reference Value |
|---|---|---|---|---|---|
| Pyrrolobenzoxazepinone | (±)-6-ethyl-6-phenylpyrrolo[2,1-d] nih.govbenzoxazepin-7(6H)-one | IC50 | 0.25 µM | Nevirapine | 0.5 µM |
| 2H-pyrrolo[3,4-b] nih.govbenzothiazepine | Compound 10 | EC50 | 0.3 µM | Nevirapine | Comparable |
Receptor Binding and Modulation Studies (e.g., Dopaminergic, Serotoninergic, Sigma Receptors)
Beyond enzyme inhibition, derivatives of the benzoxazole core structure have been evaluated for their ability to bind to and modulate various central nervous system (CNS) receptors.
A series of 2(3H)-benzoxazolone derivatives were assessed for their affinity at sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. These studies identified compounds with high affinity and selectivity for the σ1 receptor. For instance, 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one showed a high affinity for σ1 binding sites with a Ki value of 8.5 nM and demonstrated 58-fold less affinity for σ2 receptors. Importantly, these compounds displayed negligible affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors.
In contrast, a separate investigation of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepine derivatives identified potent serotonin 2 (5-HT2) receptor antagonists. Compound (S)-(-)-18a (SUN C5174) exhibited a pA2 value of 8.98 and high selectivity over other receptors, including dopamine D2 receptors.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Other Receptor Affinities |
|---|---|---|---|
| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | Sigma-1 (σ1) | 8.5 | Negligible for Dopamine D2, 5-HT2 |
| (S)-(-)-18a (SUN C5174) | Serotonin 2 (5-HT2) | pA2 = 8.98 | No significant D2 binding |
Mechanistic Investigations of Cellular Responses (In Vitro)
The cytotoxic effects of pyrrolo-fused benzoxazole analogues are closely linked to their ability to induce apoptosis, or programmed cell death. nih.govnih.gov Investigations into the mechanism of action for pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles show that their antimitotic activity is accompanied by the induction of apoptosis through the mitochondrial pathway. nih.govresearchgate.net This is a common outcome for agents that interfere with microtubule function. researchgate.net The apoptotic process is further confirmed by the observation of PARP (Poly (ADP-ribose) polymerase) cleavage, a key hallmark of apoptosis. nih.govnih.gov Similarly, other benzoxazole derivatives have been shown to induce apoptosis by elevating levels of pro-apoptotic proteins like BAX and caspases-3 and -9, while decreasing anti-apoptotic proteins like Bcl-2. nih.gov
A primary mechanism through which these compounds exert their antiproliferative effects is by modulating the cell cycle. nih.govnih.gov Treatment of cancer cells with active pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles leads to an arrest of cells in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.govresearchgate.net This G2/M arrest is a direct consequence of the disruption of the mitotic spindle caused by tubulin depolymerization. researchgate.net Similarly, positional isomers, the pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles (compounds 3u and 3z), also induce a block in the G2/M phase, which is accompanied by a significant decrease in the S phase population. nih.gov
The induction of apoptosis by these pyrrolo-fused systems is associated with changes in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The mitochondrial pathway of apoptosis is often initiated by the loss of mitochondrial membrane integrity. nih.gov Studies on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles and their positional isomers confirmed that the G2/M arrest and subsequent apoptosis were accompanied by mitochondrial depolarization. nih.govnih.gov This depolarization is a critical event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and executing cell death. nih.gov
Table 2: Summary of In Vitro Cellular Responses to Pyrrolo-Fused Systems
| Compound Class | Apoptosis Induction | Cell Cycle Effect | Mitochondrial Effect | Reference |
|---|---|---|---|---|
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles | Induction via mitochondrial pathway, PARP cleavage | G2/M phase arrest | Depolarization | nih.govnih.gov |
| Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles | Induction via mitochondrial pathway, PARP cleavage | G2/M phase arrest, decrease in S phase | Depolarization | nih.gov |
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. researchgate.netesisresearch.org Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence potency and selectivity. For the class of pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, specific substitutions have been shown to be critical for antiproliferative activity. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the chemical compound “this compound” corresponding to the detailed outline provided. Searches for this exact scaffold did not yield studies concerning its computational docking, ligand-protein interactions, or its applications as a fluorescent probe, including investigations into Excited State Intramolecular Proton Transfer (ESIPT) mechanisms.
While research exists for related but structurally distinct heterocyclic systems such as benzoxazole derivatives, pyrrolo[2,3-d]pyrimidines, and pyrrolo[3,4-c]pyrroles, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. An isomeric compound, 2H-Pyrrolo[3,4-f]benzoxazole, is listed in chemical databases like PubChem, but it also lacks associated literature detailing the biological and chemical biology applications specified in the request.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the specific compound “this compound”.
Spectroscopic Characterization of 2h Pyrrolo 3,4 E Benzoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a molecule like 2H-Pyrrolo[3,4-E]benzoxazole, ¹H and ¹³C NMR provide fundamental information about its atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) and benzene (B151609) rings. Aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.0 and 8.5 ppm, due to the deshielding effect of the ring currents. nih.govrsc.org
For instance, in the related compound 2-(1H-Pyrrol-2-yl)benzo[d]oxazole, aromatic protons appear in a multiplet between δ 7.28 and 7.64 ppm. jbarbiomed.com The protons on the pyrrole ring of this analogue are observed between δ 6.36 and 7.05 ppm, while the N-H proton of the pyrrole moiety gives a characteristic broad singlet at a significantly downfield shift of δ 10.25 ppm. jbarbiomed.com The exact chemical shifts and coupling patterns for this compound would depend on the specific electronic environment created by the fused ring system.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Typical Multiplicity |
|---|---|---|
| Pyrrole N-H | > 10.0 | Broad Singlet (s) |
| Benzene Ring C-H | 7.0 - 8.5 | Doublet (d), Triplet (t), Multiplet (m) |
Note: These are generalized ranges based on related structures; actual values may vary.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H NMR spectrum. The carbon skeleton of this compound is composed of aromatic carbons and carbons belonging to the heterocyclic rings.
Aromatic and heteroaromatic carbons typically resonate between δ 100 and 170 ppm. nih.gov For benzoxazole (B165842) derivatives, specific carbons of the heterocyclic core have been identified at characteristic shifts, such as the C-2 carbon (involved in the O-C=N bond) which often appears around δ 162 ppm. nih.gov Similarly, the carbons at the ring fusion (C-7a and C-3a in a standard benzoxazole) are found near δ 150 ppm and δ 142 ppm, respectively. nih.gov In the case of 2-(1H-Pyrrol-2-yl)benzo[d]oxazole, the carbon signals span from δ 110.5 to 163.7 ppm. jbarbiomed.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Oxazole (B20620) C=N | 155 - 165 |
| Ring-fusion Quaternary Carbons | 130 - 155 |
| Benzene Ring C-H | 110 - 130 |
| Pyrrole Ring C-H | 100 - 125 |
Note: These are generalized ranges based on related structures; actual values may vary.
While 1D NMR provides essential data, complex structures and isomers often require advanced 2D NMR techniques for unambiguous assignment. ipb.pt Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the benzene and pyrrole rings.
Heteronuclear correlation experiments are also vital. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the fused ring structure. For fused heterocyclic systems like pyrrolo[3,4-c]pyrazoles, 2D correlation NMR is essential for establishing the final structure. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org For this compound, key absorptions would be expected for the N-H bond of the pyrrole, the C=N bond of the oxazole, and the aromatic C=C and C-H bonds.
The N-H stretching vibration of the pyrrole ring typically appears as a sharp or somewhat broad peak in the region of 3200-3400 cm⁻¹. researchgate.netspecac.com The C=N stretching vibration of the benzoxazole moiety is expected in the 1680-1620 cm⁻¹ range. nih.gov Aromatic C=C ring stretching vibrations usually give rise to several bands in the 1600-1450 cm⁻¹ region. nih.govvscht.cz The C-O-C stretching within the oxazole ring would likely be observed between 1250 and 1050 cm⁻¹. jbarbiomed.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrrole N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Oxazole C=N | Stretch | 1620 - 1680 | Medium-Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |
Source: Data compiled from related benzoxazole and pyrrole compounds. nih.govjbarbiomed.comresearchgate.netvscht.czresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. libretexts.orgchemguide.co.uk For this compound (C₉H₆N₂O), the exact molecular weight is 158.05 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high precision. nih.gov
The molecular ion peak (M⁺) in the mass spectrum is expected to be relatively intense due to the stability of the aromatic fused-ring system. The fragmentation of benzoxazoles often involves the cleavage of the less stable oxazole ring. clockss.org Common fragmentation pathways for related phenyl-substituted oxazoles include the consecutive loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da). clockss.org The presence of the fused pyrrole ring may introduce additional fragmentation pathways, such as the loss of another molecule of HCN. The specific fragmentation pattern would provide a unique fingerprint for the this compound isomer. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems. libretexts.orgyoutube.com The extended π-conjugated system of this compound, which encompasses both the benzoxazole and pyrrole moieties, is expected to absorb light in the ultraviolet region.
The absorption spectrum of the parent benzoxazole shows two band systems, with the first major absorption occurring around 36,000 cm⁻¹ (approx. 278 nm). rsc.org Fusing additional rings and creating larger conjugated systems typically shifts the absorption maximum (λₘₐₓ) to longer wavelengths (a bathochromic or red shift). shimadzu.com For example, various 2-(2'-hydroxyphenyl)benzoxazole derivatives absorb strongly in the UVA range, with λₘₐₓ values between 336 and 374 nm. scielo.br Therefore, this compound is predicted to exhibit strong absorption bands in the 250-380 nm range, characteristic of its extensive electronic conjugation.
Fluorescence and Photophysical Property Characterization of this compound and its Derivatives
The unique arrangement of the pyrrole and benzoxazole rings in the this compound scaffold gives rise to distinct photophysical properties. The fluorescence and photophysical behaviors of its derivatives are of significant interest for their potential applications in various optoelectronic fields.
Absorption and Emission Maxima
The absorption and emission maxima of pyrrolo[3,4-e]benzoxazole derivatives are influenced by the electronic nature of their substituents and the solvent environment. For instance, novel fluorescent compounds synthesized by replacing a 1,3-benzoxazole ring with a naphtho[1,2-d] nih.govresearchgate.netoxazole ring absorb light in the range of 296 to 332 nm and emit in the range of 368 to 404 nm. researchgate.net
In a study of 2,1,3-benzoxadiazole derivatives, which share structural similarities, the absorption maxima were observed at approximately 419 nm, with emission maxima ranging from 494 to 498 nm in a chloroform (B151607) solution. nih.govfrontiersin.org The substitution pattern on the benzoxazole ring system can lead to significant shifts in these maxima. For example, some oxazol-5-one derivatives exhibit intense absorption maxima between 384–418 nm and emission maxima from 430–607 nm, depending on the solvent's polarity. researchgate.net
The gas-phase absorption spectrum of the parent benzoxazole compound spans from 240 to 400 nm. researchgate.net Derivatives of benzoxazole can exhibit spectra that extend to 430 nm. researchgate.net Diketopyrrolopyrrole (DPP) derivatives linked to benzoxazole through a thiophene (B33073) unit show a significant red-shift of about 100 nm in both absorption and emission compared to their phenyl-linked counterparts. nih.gov
| Compound Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent/Phase | Reference |
|---|---|---|---|---|
| Naphtho[1,2-d] nih.govresearchgate.netoxazole-benzoxazole analogues | 296–332 | 368–404 | Not Specified | researchgate.net |
| 2,1,3-Benzoxadiazole derivatives | ~419 | 494–498 | Chloroform | nih.govfrontiersin.org |
| Oxazol-5-one derivatives | 384–418 | 430–607 | Various Solvents | researchgate.net |
| Parent Benzoxazole | 240–400 | Not Specified | Gas Phase | researchgate.net |
| Thiophene-linked DPP-benzoxazole | ~100 nm red-shift vs. phenyl-linked | Not Specified | nih.gov |
Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For certain 2,1,3-benzoxadiazole derivatives, the fluorescence quantum yields were determined to be around 0.51 to 0.54 in a chloroform solution, using quinine (B1679958) sulfate (B86663) as a standard. nih.gov The quantum yields of pyrrolo[3,4-c]pyridine derivatives, which are also nitrogen-containing heterocyclic compounds, can be as high as 0.59 in nonpolar solvents, with the emission intensity being sensitive to the substituents on the aryl moiety. researchgate.net
A series of novel fluorophores containing a 2,1,3-benzoxadiazole unit demonstrated strong solvent-dependent fluorescence emission with a quantum yield of approximately 0.5 in the bluish-green region. frontiersin.org In contrast, the introduction of a thiophene linker in diketopyrrolopyrrole-benzoxazole systems can lead to a drastic decrease in fluorescence quantum yields. nih.gov
| Compound Type | Fluorescence Quantum Yield (ΦF) | Solvent/Conditions | Reference |
|---|---|---|---|
| 2,1,3-Benzoxadiazole derivatives | 0.51–0.54 | Chloroform | nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | up to 0.59 | Nonpolar solvents | researchgate.net |
| 2,1,3-Benzoxadiazole unit fluorophores | ~0.5 | Solvent-dependent | frontiersin.org |
Ultrafast Photophysical Processes
The study of ultrafast photophysical processes provides insights into the excited-state dynamics of these molecules. In diketopyrrolopyrrole derivatives functionalized with a benzoxazole terminal group, femtosecond pump-probe spectroscopy has been employed to investigate the photo-initiated dynamics. nih.govresearchgate.netresearchgate.net The benzoxazole derivative in a chloroform solution is strongly emissive and relaxes directly to the ground state. nih.govresearchgate.netresearchgate.net In contrast, a related derivative with a thiophene dicyanide terminal group exhibits a distinct spectral evolution within the first 10 picoseconds, which is associated with structural and vibronic processes, followed by intersystem crossing to the triplet state. nih.govresearchgate.netresearchgate.net These findings highlight the significant influence of the terminal group on the excited-state relaxation pathways. nih.govresearchgate.netresearchgate.net
Future Perspectives and Emerging Research Directions for 2h Pyrrolo 3,4 E Benzoxazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of synthetic methodologies for constructing the 2H-pyrrolo[3,4-e]benzoxazole core is paramount for its future applications. Current research is focused on developing more efficient and environmentally benign synthetic routes. Key areas of exploration include the use of transition-metal-catalyzed cross-coupling reactions, which can form key carbon-carbon and carbon-heteroatom bonds with high atom economy. Additionally, microwave-assisted organic synthesis (MAOS) is being investigated to accelerate reaction times and improve yields.
A significant goal is the development of one-pot or tandem reactions that minimize purification steps and reduce solvent waste. For instance, a domino reaction sequence that starts from readily available precursors and proceeds through multiple bond-forming events in a single operation would represent a substantial leap forward in the sustainable synthesis of this scaffold. Researchers are also exploring the use of greener solvents, such as water or supercritical fluids, and catalyst systems based on earth-abundant metals to further enhance the environmental credentials of these synthetic pathways.
Exploration of Diverse Functionalization Strategies for Scaffold Diversification
The ability to strategically functionalize the this compound scaffold is crucial for fine-tuning its physicochemical and biological properties. Future research will undoubtedly focus on expanding the toolbox of chemical transformations that can be applied to this heterocyclic system. Late-stage functionalization, where modifications are introduced at a later point in the synthetic sequence, is a particularly attractive strategy as it allows for the rapid generation of a diverse library of analogs from a common intermediate.
Key positions on the pyrrole (B145914) and benzoxazole (B165842) rings are targets for derivatization. For example, C-H activation methodologies could enable the direct introduction of various substituents, bypassing the need for pre-functionalized starting materials. Furthermore, the nitrogen atoms within the scaffold offer opportunities for N-alkylation or N-arylation, which can significantly impact the molecule's conformation and biological activity. The development of regioselective reactions will be essential to control the site of functionalization and to systematically probe the structure-activity relationships of new derivatives.
Advanced Computational Modeling for Rational Design and Mechanistic Prediction
Computational chemistry is poised to play an increasingly integral role in the rational design of novel this compound derivatives. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this heterocyclic system. These theoretical predictions can guide the design of new synthetic targets with desired electronic or optical properties.
Molecular docking simulations are another powerful tool for predicting the binding interactions of this compound-based ligands with biological targets. By modeling the potential binding modes and affinities, researchers can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity. Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of these molecules and their complexes with biomacromolecules, providing a more dynamic picture of the recognition process.
Discovery of New Biological Targets and Modes of Action for Derivatives
While derivatives of this compound have shown promise in targeting certain enzymes and receptors, a vast landscape of potential biological targets remains to be explored. High-throughput screening (HTS) of diverse compound libraries against a wide array of biological assays will be instrumental in identifying new therapeutic applications. Phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, can also uncover novel mechanisms of action without a preconceived target.
Once a hit compound is identified, target deconvolution studies will be necessary to pinpoint its molecular target. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to identify the specific protein or pathway that is modulated by the this compound derivative. A deeper understanding of the mode of action will not only validate the therapeutic potential of these compounds but also inform the design of next-generation analogs with improved potency and selectivity.
Integration of this compound into Complex Molecular Architectures
The rigid and planar nature of the this compound core makes it an attractive building block for the construction of more complex molecular architectures. Its integration into larger, multi-component systems could lead to the development of molecules with unique functions. For example, it could serve as a scaffold for the assembly of supramolecular structures, such as molecular cages or polymers, with applications in host-guest chemistry or molecular recognition.
In the context of drug discovery, the this compound moiety could be incorporated into hybrid molecules that combine its properties with those of other pharmacophores. This strategy, known as drug repositioning or combination therapy at the molecular level, can lead to synergistic effects and overcome drug resistance. The development of efficient synthetic methods for coupling this heterocycle to other molecular fragments will be key to realizing the potential of this approach.
Potential Applications in Materials Science and Organic Electronics
Beyond its applications in medicinal chemistry, the unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for applications in materials science and organic electronics. The extended π-system of this heterocycle suggests that its derivatives could exhibit interesting optical and electronic properties, such as fluorescence or charge-transport capabilities.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2H-Pyrrolo[3,4-E]benzoxazole in laboratory settings?
The synthesis of this compound involves photostimulated reactions or cyclization of pyrrole derivatives. Key parameters include:
- Solvents : Liquid ammonia or dimethyl sulfoxide (DMSO) for photostimulated synthesis to enhance yield and selectivity .
- Catalysts : Use of Fe-AcOH for nitro group reduction and intramolecular cyclization in TosMIC-based pathways .
- Temperature and Time : Reflux conditions (e.g., 18 hours for hydrazide derivatives) and controlled cooling to stabilize reactive intermediates .
Methodological Tip : Optimize reaction conditions using computational tools (e.g., DFT) to predict energy barriers and intermediate stability .
Q. How can structural characterization techniques validate the purity and conformation of this compound derivatives?
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and ring fusion. IR spectroscopy identifies functional groups (e.g., C=N stretches in benzoxazole) .
- X-ray Crystallography : Resolves fused-ring geometry and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry : Validates molecular weight (e.g., 158.16 g/mol for the parent compound) and fragmentation patterns .
Q. What standardized protocols exist for initial biological screening of this compound derivatives?
- Anticancer Assays : MTT assays on HepG2, HCT-116, and MCF-7 cell lines with IC values reported for apoptosis induction .
- Antimicrobial Testing : Broth microdilution against S. aureus and E. coli; compare with reference drugs like ciprofloxacin .
- Toxicity Profiling : Acute toxicity studies in murine models (LD determination) and Ames tests for mutagenicity .
Methodological Tip : Use flow cytometry to distinguish between cytostatic and cytotoxic effects in cancer cell lines .
Advanced Research Questions
Q. How can 3D-QSAR and molecular docking refine the design of this compound derivatives as VEGFR-2 inhibitors?
- CoMFA/CoMSIA Models : Generate steric and electrostatic field maps to correlate substituent effects (e.g., methoxy groups) with VEGFR-2 inhibition .
- Docking Simulations : Identify binding interactions (e.g., hydrogen bonds with Asp1046 or hydrophobic contacts in the ATP-binding pocket) .
- Dynamic Validation : Perform molecular dynamics (MD) over 100 ns to assess ligand-receptor stability under physiological conditions .
Data Contradiction Note : Discrepancies in IC values across studies may arise from protonation state differences in benzoxazole derivatives; adjust pH during assays .
Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives across studies?
- Meta-Analysis : Compare substituent effects (e.g., 4-nitrophenyl vs. tert-butyl groups) on antimicrobial potency using standardized MIC protocols .
- Structural Re-evaluation : Re-examine X-ray data to rule out polymorphism or solvate formation affecting bioactivity .
- Cross-Validation : Repeat assays with identical cell lines (e.g., H37Rv for antitubercular activity) and control for batch-to-batch compound variability .
Q. How do computational studies (DFT, Fukui functions) elucidate reaction mechanisms in this compound synthesis?
- DFT Calculations : Map electron density to identify nucleophilic (pyrrole N) and electrophilic (benzoxazole C2) sites for regioselective functionalization .
- Fukui Indices : Predict reactive sites for electrophilic aromatic substitution (e.g., C5 position in benzoxazole) .
- Transition State Analysis : Simulate energy barriers for cyclization steps to optimize catalyst choice (e.g., Fe-AcOH vs. Pd catalysts) .
Q. Can dual pharmacological actions (e.g., anticancer + antimicrobial) be engineered into this compound derivatives?
- Hybrid Design : Attach 1,3,4-oxadiazole moieties to benzoxazole cores to enhance DNA intercalation (anticancer) and membrane disruption (antimicrobial) .
- In Silico Screening : Use PASS software to predict multi-target activity and prioritize compounds with dual inhibition profiles .
- In Vivo Models : Test dual-action derivatives in xenograft mice with concurrent bacterial infections to assess therapeutic synergy .
Q. What methodologies address low bioavailability of this compound derivatives in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve solubility and metabolic stability .
- Nanocarrier Systems : Encapsulate derivatives in PEGylated liposomes to enhance tumor targeting and reduce renal clearance .
- PK/PD Modeling : Use compartmental models to correlate plasma concentrations with target engagement (e.g., TTR amyloid inhibition for neurodegenerative applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
